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molecular formula C8H15NO2 B3126753 1-(2-Methoxyethyl)piperidin-4-one CAS No. 33771-04-9

1-(2-Methoxyethyl)piperidin-4-one

Cat. No. B3126753
M. Wt: 157.21 g/mol
InChI Key: TZBGCFOBLIWBSM-UHFFFAOYSA-N
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Patent
US08383620B2

Procedure details

To a solution of 4-piperidone monohydrate hydrochloride salt (2.2 g, 14.32 mmol, 1 eq) in acetonitrile, 2-bromoethyl methyl ether (5.9 ml, 28.6 mmol, 2 eq), and K2CO3 (2 eq) was added and heated at reflux overnight. Reaction extracted into dichloromethane (50 ml), washed with water (2×50 ml), dried (MgSO4), and evaporated in vacuo to give 1-(2-methoxy-ethyl)piperidin-4-one as a yellow oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.O.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[CH3:10][O:11][CH2:12][CH2:13]Br.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:10][O:11][CH2:12][CH2:13][N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
5.9 mL
Type
reactant
Smiles
COCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (50 ml)
WASH
Type
WASH
Details
washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCN1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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